3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Overview
Description
“3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1313520-83-0 . It has a molecular weight of 243.34 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a nitro group (aromatic), an ether (aliphatic), and a trimethylsilyl group . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, and 5 aromatic bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.34 . The shipping temperature is room temperature .Scientific Research Applications
Synthesis and Reactivity
Pyrazole derivatives, including nitropyrazoles, have been extensively studied for their synthesis and reactivity. For instance, Dalinger et al. (2013) demonstrated the synthesis of trinitropyrazole and its derivatives, highlighting the reactivity of these compounds towards various nucleophiles, which is crucial for further functionalization and application in material science (Dalinger et al., 2013). Similarly, Ulbrich et al. (2015) described the synthesis and structural characterization of Ni(II) complexes with pyrazolyl-ether-imidazolium ligands, demonstrating the application of pyrazole derivatives in catalysis and material science (Ulbrich et al., 2015).
Structural Characterization and Material Properties
X-ray crystallography and spectroscopic methods have been employed to elucidate the structures of pyrazole derivatives, revealing the impact of substituents on molecular geometry and interactions. For example, Portilla et al. (2007) studied the hydrogen-bonded structures of methyl pyrazolyl amino and nitro derivatives, providing insights into the structural basis for their reactivity and potential applications in material design (Portilla et al., 2007).
Potential Applications in Energetic Materials and Pharmaceuticals
Research into nitropyrazole compounds has implications for the development of high-energy materials and pharmaceuticals. Dalinger et al. (2016) synthesized nitropyrazoles with potential as energetic materials, demonstrating the role of pyrazole derivatives in creating compounds with high density and energy content (Dalinger et al., 2016). Furthermore, Volkova et al. (2021) explored the biological activity of substituted 4-nitrosopyrazoles, hinting at the pharmaceutical applications of pyrazole derivatives through their potential antitumor effects (Volkova et al., 2021).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 (IF ON SKIN), P304 (IF INHALED), P305 (IF IN EYES), P313 (Get medical advice/attention), P332 (If skin irritation occurs), P337 (If eye irritation persists), P338 (Remove contact lenses if present and easy to do – continue rinsing), P340 (Remove person to fresh air and keep comfortable for breathing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .
Properties
IUPAC Name |
trimethyl-[2-[(3-nitropyrazol-1-yl)methoxy]ethyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3Si/c1-16(2,3)7-6-15-8-11-5-4-9(10-11)12(13)14/h4-5H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWKGNPLTIGCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.